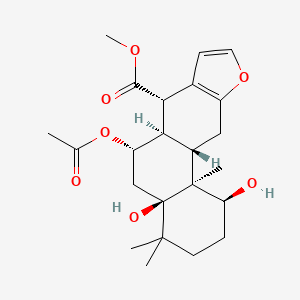

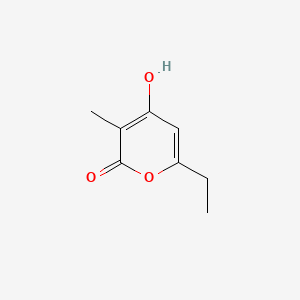

Cimigenol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

Cimigenol-3-one primarily targets the protein AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with its target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The binding of this compound to AKT1 influences the function of the protein, leading to changes in the cellular processes that AKT1 regulates .

Biochemical Pathways

The interaction of this compound with AKT1 affects various biological processes and pathways. These include lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . By influencing these pathways, this compound can exert its therapeutic effects.

Result of Action

The binding of this compound to AKT1 leads to molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) . Additionally, it has been suggested to have anti-breast cancer activity, potentially making it a valuable compound in breast cancer therapy .

生化分析

Biochemical Properties

Cimigenol-3-one has been found to interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA)

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been reported to have anti-tumor activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit strong binding to the target protein AKT1, a key player in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with target proteins at the molecular level. Molecular docking analysis has revealed that this compound exhibits strong binding to the target protein AKT1 . Through molecular dynamics simulations, it has been found that the this compound-AKT1 complex exhibits greater structural stability and lower interaction energy compared to other complexes .

Temporal Effects in Laboratory Settings

Current studies suggest that the this compound-AKT1 complex exhibits greater structural stability , indicating potential long-term effects on cellular function.

Metabolic Pathways

Given its interaction with the AKT1 protein , it may be involved in pathways related to cell signaling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cimigenol-3-one involves the extraction of the compound from the rhizomes of Cimicifuga dahurica. The extraction process typically includes the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on the large-scale cultivation of Cimicifuga dahurica and subsequent extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound.

化学反应分析

Types of Reactions

Cimigenol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

科学研究应用

Chemistry: It serves as a valuable compound for studying the structure-activity relationships of triterpenoids.

Biology: The compound has shown significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer research.

Medicine: Cimigenol-3-one is being investigated for its potential use in developing new anticancer drugs.

Industry: The compound’s unique properties make it useful in the development of natural product-based pharmaceuticals.

相似化合物的比较

Similar Compounds

Some compounds similar to Cimigenol-3-one include:

- 25-O-acetylcimigenol

- 20-O-acetylcimigenol-3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside

- 26-deoxy-acetylacteol-7(8)-en3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside

- Cimilactone K

Uniqueness

This compound stands out due to its potent cytotoxicity against a broad spectrum of cancer cell lines and its ability to inhibit the activation of Epstein-Barr virus early antigen . Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

属性

IUPAC Name |

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOWADKDXNJHZ-OTEZEVKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: this compound is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has this compound been isolated from any specific plant species?

A2: Yes, this compound has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside this compound, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)

![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)